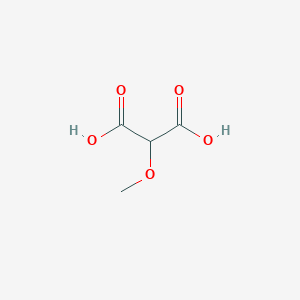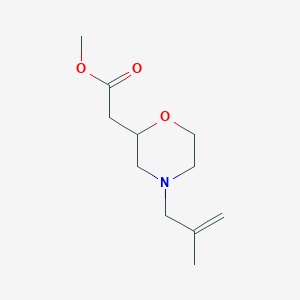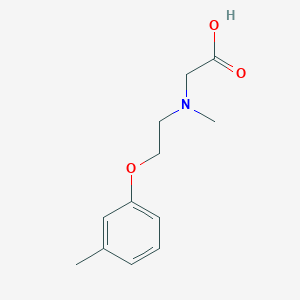
n-Methyl-n-(2-(m-tolyloxy)ethyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Methyl-n-(2-(m-tolyloxy)ethyl)glycine is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a methyl group attached to the nitrogen atom and a m-tolyloxyethyl group attached to the glycine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-n-(2-(m-tolyloxy)ethyl)glycine typically involves the alkylation of glycine derivatives. One common method is the reaction of glycine with n-methyl-2-(m-tolyloxy)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of catalysts and advanced separation techniques ensures the efficient production of the compound on an industrial scale.
化学反応の分析
Types of Reactions
n-Methyl-n-(2-(m-tolyloxy)ethyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the m-tolyloxy group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, substituted amines.
科学的研究の応用
n-Methyl-n-(2-(m-tolyloxy)ethyl)glycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for investigating enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of n-Methyl-n-(2-(m-tolyloxy)ethyl)glycine involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting biochemical pathways. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
n-Methyl-n-(2-(p-tolyloxy)ethyl)glycine: Similar structure with a p-tolyloxy group instead of m-tolyloxy.
n-Methyl-n-(2-(o-tolyloxy)ethyl)glycine: Similar structure with an o-tolyloxy group instead of m-tolyloxy.
n-Methyl-n-(2-(phenoxy)ethyl)glycine: Similar structure with a phenoxy group instead of m-tolyloxy.
Uniqueness
n-Methyl-n-(2-(m-tolyloxy)ethyl)glycine is unique due to the presence of the m-tolyloxy group, which imparts specific chemical and physical properties. This structural feature influences its reactivity, binding affinity, and overall behavior in various applications, distinguishing it from other similar compounds.
特性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
2-[methyl-[2-(3-methylphenoxy)ethyl]amino]acetic acid |
InChI |
InChI=1S/C12H17NO3/c1-10-4-3-5-11(8-10)16-7-6-13(2)9-12(14)15/h3-5,8H,6-7,9H2,1-2H3,(H,14,15) |
InChIキー |
VYQPZEYNIMJGNT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OCCN(C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;2-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate](/img/structure/B14904207.png)

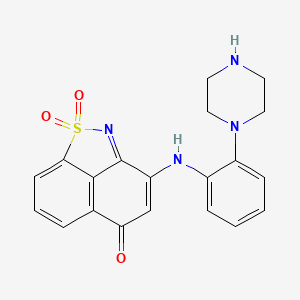
![((1R,2S,5S)-3-Methyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B14904218.png)
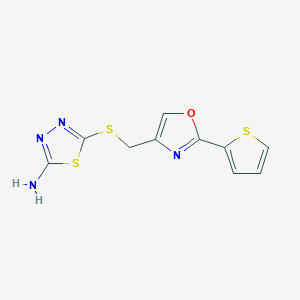
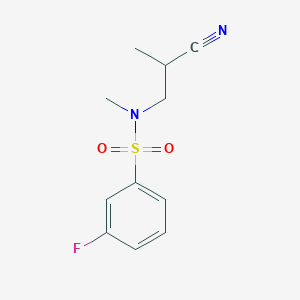
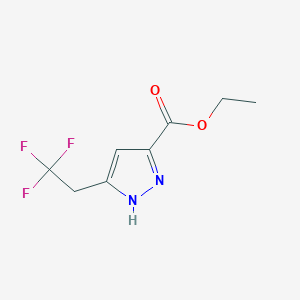
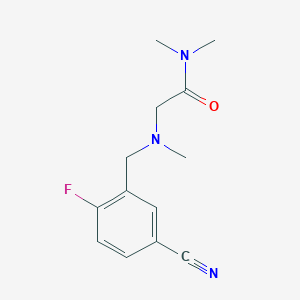
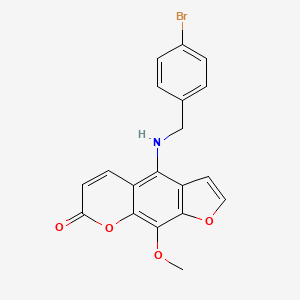
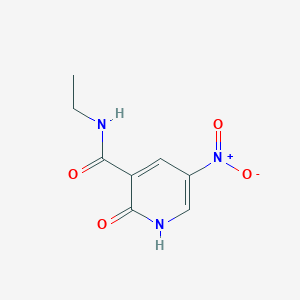
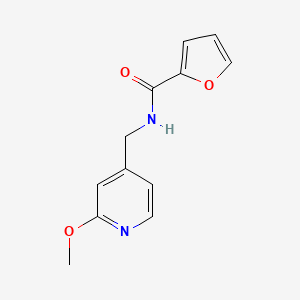
![(1R,7R,8R,18R)-8-hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione](/img/structure/B14904272.png)
